Cas no 2228580-95-6 (4-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylbutan-2-amine)

4-1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylbutan-2-amine is a specialized organic compound featuring a cyclopropylmethyl-substituted triazole moiety linked to a branched aliphatic amine. This structure imparts unique physicochemical properties, including potential reactivity and stability under specific conditions. The cyclopropyl group may enhance steric and electronic effects, while the triazole ring offers versatility for further functionalization. The tertiary amine functionality suggests possible applications in coordination chemistry or as an intermediate in pharmaceutical synthesis. Its defined molecular architecture makes it suitable for research in medicinal chemistry, particularly in the development of novel bioactive molecules. The compound's purity and structural precision ensure reproducibility in synthetic applications.
4-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylbutan-2-amine structure
2228580-95-6 structure
Product Name:4-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylbutan-2-amine
CAS No:2228580-95-6
MF:C11H20N4
MW:208.303301811218
CID:6415550
PubChem ID:165854697
Update Time:2025-06-13

4-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylbutan-2-amine
    • 4-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylbutan-2-amine
    • 2228580-95-6
    • EN300-1754552
    • Inchi: 1S/C11H20N4/c1-11(2,12)6-5-10-8-15(14-13-10)7-9-3-4-9/h8-9H,3-7,12H2,1-2H3
    • InChI Key: FTQWVHDMTYJZJR-UHFFFAOYSA-N
    • SMILES: N1(C=C(CCC(C)(C)N)N=N1)CC1CC1

Computed Properties

  • Exact Mass: 208.16879665g/mol
  • Monoisotopic Mass: 208.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 56.7Ų

4-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylbutan-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1754552-1g
4-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylbutan-2-amine
2228580-95-6
1g
$1801.0 2023-09-20
Enamine
EN300-1754552-5g
4-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylbutan-2-amine
2228580-95-6
5g
$5221.0 2023-09-20
Enamine
EN300-1754552-10g
4-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylbutan-2-amine
2228580-95-6
10g
$7742.0 2023-09-20
Enamine
EN300-1754552-0.05g
4-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylbutan-2-amine
2228580-95-6
0.05g
$1513.0 2023-09-20
Enamine
EN300-1754552-0.1g
4-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylbutan-2-amine
2228580-95-6
0.1g
$1585.0 2023-09-20
Enamine
EN300-1754552-0.25g
4-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylbutan-2-amine
2228580-95-6
0.25g
$1657.0 2023-09-20
Enamine
EN300-1754552-0.5g
4-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylbutan-2-amine
2228580-95-6
0.5g
$1728.0 2023-09-20
Enamine
EN300-1754552-1.0g
4-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylbutan-2-amine
2228580-95-6
1g
$1801.0 2023-05-26
Enamine
EN300-1754552-2.5g
4-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylbutan-2-amine
2228580-95-6
2.5g
$3530.0 2023-09-20
Enamine
EN300-1754552-5.0g
4-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2-methylbutan-2-amine
2228580-95-6
5g
$5221.0 2023-05-26

Additional information on 4-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylbutan-2-amine

Professional Introduction to Compound with CAS No. 2228580-95-6 and Product Name: 4-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylbutan-2-amine

The compound with the CAS number 2228580-95-6 and the product name 4-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylbutan-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a triazole ring, which is a well-known pharmacophore in medicinal chemistry, known for its ability to modulate various biological pathways.

The presence of a cyclopropylmethyl substituent in the molecular structure adds a unique dimension to its chemical properties. Cyclopropyl groups are known for their stability and their ability to enhance binding affinity in drug candidates. This substitution pattern is particularly interesting because it can influence both the solubility and metabolic stability of the compound, making it a promising candidate for further development. The 2-methylbutan-2-amine moiety further contributes to the complexity of the molecule, providing a flexible side chain that can be tailored for optimal pharmacokinetic profiles.

Recent research in the field of heterocyclic chemistry has highlighted the importance of triazole derivatives in drug discovery. Triazoles are known for their broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. The specific derivative 4-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylbutan-2-amine has been studied for its potential as an intermediate in the synthesis of more complex pharmacological agents. The triazole ring serves as a scaffold that can be modified to target specific enzymes or receptors involved in disease pathways.

In terms of synthetic chemistry, this compound exemplifies the growing trend toward designing molecules with multiple functional groups that can interact synergistically. The combination of the triazole ring, the cyclopropylmethyl group, and the 2-methylbutan-2-amine side chain creates a molecule with high potential for further derivatization. Researchers have been exploring various synthetic routes to optimize the production of this compound, focusing on improving yields and reducing impurities. Advances in catalytic methods have enabled more efficient synthesis, making it feasible to produce larger quantities for preclinical studies.

The biological activity of this compound has been a subject of intense investigation. Preliminary studies suggest that it exhibits promising interactions with certain enzymes and receptors relevant to neurological disorders. The triazole moiety is particularly noteworthy for its ability to disrupt protein-protein interactions that are implicated in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the cyclopropyl group may enhance binding affinity by inducing conformational changes in target proteins.

Another area of interest is the potential application of this compound in anti-inflammatory therapies. Inflammatory processes are central to many chronic diseases, and modulating these pathways can lead to significant therapeutic benefits. The structural features of 4-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylbutan-2-amine make it a candidate for inhibiting key inflammatory mediators such as cyclooxygenases (COX) or lipoxygenases (LOX). Such inhibition could provide relief from conditions like rheumatoid arthritis or inflammatory bowel disease.

Computational modeling has played a crucial role in understanding the molecular interactions of this compound. High-throughput virtual screening has been employed to identify potential binding sites on target proteins. These studies have provided valuable insights into how modifications to the molecular structure can enhance potency and selectivity. For instance, computational analyses have suggested that introducing additional polar groups could improve water solubility while maintaining biological activity.

The pharmacokinetic properties of this compound are also under scrutiny. Researchers are evaluating its absorption, distribution, metabolism, excretion (ADME) profile to ensure that it meets the criteria for further clinical development. Factors such as bioavailability and half-life are critical determinants of whether a drug candidate will progress to human trials. Preliminary data indicate that this compound has favorable solubility characteristics but may require formulation strategies to enhance oral bioavailability.

Future directions in research include exploring derivative compounds that may exhibit enhanced efficacy or reduced side effects. By systematically modifying different parts of the molecular structure, scientists aim to identify analogs with improved pharmacological profiles. Techniques such as structure-based drug design and fragment-based drug discovery are being employed to guide these efforts.

The development of novel pharmaceuticals is often a lengthy and complex process involving multiple stages from discovery to commercialization. However, compounds like 4-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2-methylbutan-2-amine offer hope for addressing unmet medical needs by providing new chemical entities with unique mechanisms of action. Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory findings into tangible therapeutic benefits for patients worldwide.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd